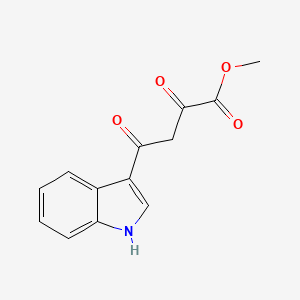

methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate

Description

Methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is a specialized organic compound featuring a 1H-indole moiety substituted at the 3-position with a 2,4-dioxobutanoate ester group. This structure combines the aromatic heterocyclic properties of indole with the reactivity of a β-keto ester, making it a versatile intermediate in organic synthesis, particularly for constructing indole-containing heterocycles. The methyl variant likely follows a similar pathway using dimethyl oxalate and methylating agents .

Properties

IUPAC Name |

methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-13(17)12(16)6-11(15)9-7-14-10-5-3-2-4-8(9)10/h2-5,7,14H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRSMIJNQIYQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388021 | |

| Record name | methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718603-58-8 | |

| Record name | methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate typically involves the reaction of indole with suitable dicarbonyl compounds under specific conditions. One common method involves the use of catalysts such as nano-Fe3O4, which facilitates the reaction efficiently . The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, making it effective against cancer cells and microbes .

Comparison with Similar Compounds

Analogous Esters: Ethyl vs. Methyl Derivatives

Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate (CAS: 51842-50-3) is the direct ethyl ester counterpart. Key differences include:

- Synthesis : Achieved in 95% yield via sodium ethoxide-mediated condensation (m.p. 181–183°C) .

- Applications : Both esters serve as precursors for indolyl-isoxazole carboxylates and carboxamides, which are explored for bioactive molecule synthesis .

Ketone Variants: Mono- vs. Di-Ketone Structures

Ethyl 4-(1H-indol-3-yl)-4-oxobutanoate (CAS: 21859-98-3) lacks the 2-oxo group, reducing its chelating ability and reactivity in cyclization reactions:

Aryl-Substituted Dioxobutanoates

Compounds like methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate replace the indole with substituted phenyl groups, altering electronic and steric properties:

- Synthesis: Prepared via condensation of diethyl oxalate with acetylated aromatics (e.g., 4-fluoroacetophenone) .

- Reactivity : Fluorophenyl groups enhance electrophilicity at the β-keto position, facilitating nucleophilic additions (e.g., hydrazine to form pyrazoles) .

Functionalized Indole Derivatives

Compounds such as 4-[1’-(phenylsulfonyl)-1’H-indol-3’-yl]-2,4-dioxobutanoic acid introduce additional substituents (e.g., sulfonyl, amino) on the indole ring:

- Structural Modifications: Sulfonyl groups increase solubility and stability, while amino groups enable further functionalization (e.g., amidation) .

- Biological Relevance : These derivatives are explored for targeted enzyme inhibition due to indole’s role in mimicking tryptophan metabolites .

Biological Activity

Methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an indole ring, which is known for its ability to interact with various biological targets. The presence of the dioxobutanoate moiety enhances its reactivity and potential biological activity.

Chemical Formula: CHNO

Molecular Weight: 233.22 g/mol

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. A study demonstrated that it effectively reduced cell viability in various cancer cell lines, including breast and liver cancer cells.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HepG2 (Liver) | 12.8 |

| A549 (Lung) | 18.5 |

These results suggest that the compound's mechanism involves disruption of microtubule dynamics, which is crucial for mitotic spindle formation during cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects against various pathogens. The compound demonstrated significant activity against both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial action is believed to stem from the compound's ability to disrupt cellular membranes and inhibit essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : By binding to tubulin, the compound prevents its polymerization into microtubules, crucial for mitosis.

- Enzyme Interaction : The indole moiety allows interaction with various enzymes and receptors, modulating their activity which can lead to altered cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Study on Anticancer Activity

A recent study evaluated the efficacy of this compound in a xenograft model of human cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

- Tumor Size Reduction : The treated group showed a reduction of approximately 45% in tumor volume after four weeks of treatment.

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The results highlighted its potential as a therapeutic agent in treating infections caused by multidrug-resistant strains.

Q & A

Basic Synthesis: What established methods are used to synthesize methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, and what are the critical reaction conditions?

Answer:

The synthesis typically involves esterification or acylative coupling of indole derivatives with diketone precursors. For example:

- Esterification : Analogous to methyl 4-aminobutanoate synthesis (evidence 16), the target compound may be prepared via acid-catalyzed esterification of 4-(1H-indol-3-yl)-2,4-dioxobutanoic acid with methanol. Sulfuric acid is commonly used as a catalyst under reflux conditions.

- Indole Functionalization : The indole moiety (evidence 4,7) can be introduced via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. Reaction conditions must avoid excessive heat to prevent indole decomposition.

Characterization : Post-synthesis, HPLC with a methanol-buffer mobile phase (e.g., 65:35 methanol/sodium acetate-sodium octanesulfonate, pH 4.6, as in evidence 5) and NMR (to confirm ester and diketone groups) are critical.

Advanced Synthesis: How can reaction yield be optimized given the instability of the indole group under acidic conditions?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst concentration, solvent polarity) to identify optimal conditions, as demonstrated in flow-chemistry setups (evidence 12).

- Protection-Deprotection : Temporarily protecting the indole NH group (e.g., with Boc or SEM groups) during acidic steps, then deprotecting under mild conditions (evidence 10).

- Continuous-Flow Reactors : Minimizing residence time in harsh conditions (evidence 12) to reduce degradation.

Characterization: What advanced analytical techniques resolve structural ambiguities in this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₁NO₄ for the target compound; analogous to evidence 17).

- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations, distinguishing diketone carbonyls (δ ~200 ppm in ¹³C NMR) from ester carbonyls (δ ~170 ppm).

- X-ray Crystallography : If crystallizable, this provides unambiguous confirmation of the indole-diketone spatial arrangement (evidence 4).

Stability and Degradation: How should researchers handle and store this compound to prevent decomposition?

Answer:

- Storage : In airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to slow oxidation.

- Handling : Use gloves and masks (evidence 20) due to potential irritancy.

- Degradation Monitoring : Regular HPLC analysis (evidence 5) to detect hydrolyzed byproducts (e.g., free acid form).

Reactivity: What are the known reactivity patterns of the indole and diketone moieties in this compound?

Answer:

- Indole Reactivity : Susceptible to electrophilic substitution at the C3 position (evidence 4,7). Avoid strong oxidizing agents to prevent ring-opening.

- Diketone Reactivity : The 1,4-diketone can undergo cyclization (e.g., Paal-Knorr pyrrole synthesis) or act as a Michael acceptor.

Side Reactions : Competing enolization of the diketone under basic conditions may lead to undesired tautomers (evidence 17).

Computational Modeling: How can in silico tools predict physicochemical properties or reactivity?

Answer:

- InChI Key/Descriptors : Generate via tools like PubChem (evidence 16) to predict solubility (LogP) and pKa.

- DFT Calculations : Model transition states for acylation reactions or tautomer stability (evidence 9).

- Molecular Dynamics : Simulate interactions with biological targets (e.g., indole-binding enzymes).

Data Contradictions: How should researchers address discrepancies in reported synthetic protocols or spectral data?

Answer:

- Reproducibility Checks : Replicate methods from peer-reviewed journals (avoiding unreliable sources like benchchem.com , per user note).

- Cross-Validation : Compare NMR/HRMS data with structurally similar compounds (e.g., methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate in evidence 17).

- Error Analysis : Use statistical methods (e.g., confidence intervals) to assess variability in reported yields (evidence 12).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.